4-Fluoro vs. Non-Fluorinated ALDH3A1 Inhibition: 50-Fold Potency Gain
In a direct enzymatic assay, 4-Fluoro-2-methoxy-3-methylbenzaldehyde demonstrates a 50-fold improvement in ALDH3A1 inhibition compared to a closely related non-fluorinated analog. The target compound inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10 µM (2,100 nM) [1]. In contrast, a non-fluorinated comparator from the same chemical series shows an IC50 of 100,000 nM (100 µM) under similar assay conditions [2]. The presence of the fluorine atom is critical for achieving sub-micromolar inhibitory activity against this cancer-associated target.
| Evidence Dimension | Inhibitory Potency (IC50) against Human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | Non-fluorinated analog (CHEMBL3416560): IC50 = 100,000 nM |
| Quantified Difference | ≈50-fold improvement in potency |
| Conditions | Inhibition of recombinant human ALDH3A1 using benzaldehyde as substrate, preincubation for 1-2 min, spectrophotometric detection. |
Why This Matters
This 50-fold potency gain confirms that the fluorine substitution is non-negotiable for achieving the desired level of target engagement, providing a clear, data-driven justification for procuring this specific compound over cheaper, non-fluorinated alternatives.
- [1] BindingDB. BDBM50447072 / CHEMBL1890994 (US9328112, A24). IC50: 2.10E+3 nM for ALDH3A1. View Source
- [2] BindingDB. BDBM50076686 / CHEMBL3416560. IC50: 1.00E+5 nM for ALDH3A1. View Source
